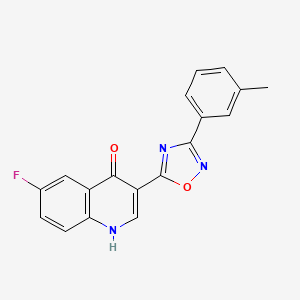

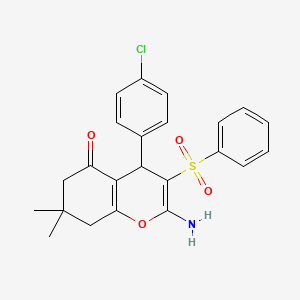

![molecular formula C28H25N3O6S B2518637 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-62-2](/img/structure/B2518637.png)

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide, is a derivative of 2-amino-4H-pyrans, which are synthesized through multicomponent reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles . These compounds are of interest due to their potential pharmacological properties and the versatility of their synthesis.

Synthesis Analysis

The synthesis of related 2-amino-4H-pyrans involves a three-component interaction that can lead to either the target 2-amino-4H-pyrans or to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are new products from such interactions . The formation of these salts is reversible, and their interaction with active methylene nitriles can lead to the formation of the desired 2-amino-4H-pyrans. The mechanism of this synthesis has been extended and adjusted to include the bis-adducts formation stage, allowing for controlled reaction selectivity .

Molecular Structure Analysis

While the specific molecular structure of the compound is not detailed in the provided papers, related compounds exhibit interesting structural features. For example, the asymmetric unit of a related co-crystal has atoms of the fused-ring system and those of the amino, cyano, and dimethoxyphenyl substituents overlapped, with the fused-ring system being buckled due to the ethylene linkage . The dimethoxyphenyl substituent is twisted relative to the amino- and cyano-bearing aromatic ring .

Chemical Reactions Analysis

The related compounds synthesized can undergo various reactions. For instance, a similar compound, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, was reacted with a range of reagents to yield new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . These reactions demonstrate the reactivity and potential for further functionalization of the core structure of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal structure of a related compound was determined to be monoclinic with specific cell dimensions, and the crystal's properties such as density and reflection were measured . These properties are crucial for understanding the behavior of these compounds under various conditions and for their potential application in material science or pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

This compound and its derivatives are synthesized through a multi-step reaction, involving the formation of 2,1-benzothiazine dioxides, followed by a multicomponent reaction with malononitrile and substituted benzaldehydes. These synthesized compounds have been evaluated as selective inhibitors of monoamine oxidase A and B, with some showing dual inhibitory activity. The inhibitory properties of these compounds make them potential targets for further research in pharmacology and neuroscience (Ahmad et al., 2019).

Heterocyclic Chemistry

The compound is a part of broader research in heterocyclic chemistry, focusing on the synthesis and properties of new functionalized 2-benzazepines and related compounds. This research extends to studying keto-enol tautomerism and reactions with hydrazines, contributing to the understanding of chemical properties and potential applications of these compounds in various scientific fields (Kostyrko et al., 2006).

Applications in Catalysis and Combinatorial Chemistry

In the realm of green chemistry, derivatives of this compound have been developed in a catalyst-free combinatorial library. This approach highlights the importance of these compounds in the development of environmentally friendly synthetic methods and their potential application in creating diverse chemical libraries for various research purposes (Kumaravel & Vasuki, 2009).

Structural Analysis and Reaction Mechanisms

The structural analysis of these compounds, especially through X-ray crystallography, and the study of their reaction mechanisms, offer deep insights into their chemical behavior. This knowledge is crucial for tailoring these compounds for specific scientific and industrial applications, ranging from material science to pharmaceuticals (Lega et al., 2016).

Eigenschaften

IUPAC Name |

2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-16-8-4-5-9-17(16)15-31-21-11-7-6-10-19(21)26-27(38(31,33)34)24(20(14-29)28(30)37-26)18-12-22(35-2)25(32)23(13-18)36-3/h4-13,24,32H,15,30H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYYQQHADFNRSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C(=C5)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

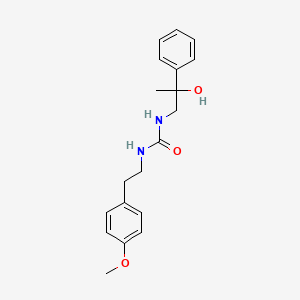

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

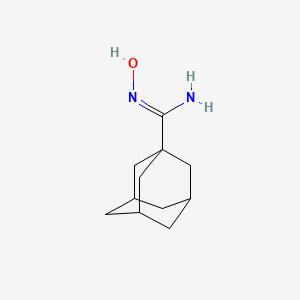

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)

![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)